molecular formula C9H11F3N2O2S B3308154 Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 937597-94-9

Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No. B3308154
CAS RN: 937597-94-9
M. Wt: 268.26 g/mol
InChI Key: ZFFLNXIHFHPELW-UHFFFAOYSA-N
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Description

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They are used as key intermediates in medicinal chemistry .


Synthesis Analysis

The synthesis of trifluoromethyl ketones involves various methods. Fluoroarenes mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones . The fluoroarene activates the acid group and generates the trifluoromethyl anion in situ .


Chemical Reactions Analysis

Trifluoromethyl ketones are used in various chemical reactions. They are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

properties

IUPAC Name

ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c1-3-13-8-14-6(9(10,11)12)5(17-8)7(15)16-4-2/h3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFLNXIHFHPELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178049
Record name Ethyl 2-(ethylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

CAS RN

937597-94-9
Record name Ethyl 2-(ethylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937597-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(ethylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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